
N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, commonly known as DFP-10825, is a small molecule compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DFP-10825 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling and glucose homeostasis.
Scientific Research Applications
DFP-10825 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in animal models of diabetes and obesity. DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in high-fat diet-induced obese mice. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice.
Mechanism of Action
DFP-10825 is a selective inhibitor of N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which is a key regulator of insulin signaling. This compound dephosphorylates the insulin receptor and downstream signaling molecules, leading to the inhibition of insulin signaling. By inhibiting this compound, DFP-10825 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
DFP-10825 has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. Additionally, DFP-10825 has been shown to reduce body weight and adiposity in obese mice. The biochemical and physiological effects of DFP-10825 are mediated through the inhibition of this compound, which enhances insulin signaling and improves glucose homeostasis.
Advantages and Limitations for Lab Experiments
DFP-10825 is a small molecule compound that is relatively easy to synthesize and purify. Additionally, DFP-10825 is highly selective for N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide, which reduces the likelihood of off-target effects. However, DFP-10825 has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for the research on DFP-10825. One area of interest is the development of more potent and selective N-(2,6-difluorophenyl)-3-(4-(N-isopropylsulfamoyl)phenyl)propanamide inhibitors. Additionally, the therapeutic potential of DFP-10825 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, should be explored. Finally, the safety and efficacy of DFP-10825 in human clinical trials should be investigated.
Synthesis Methods
The synthesis of DFP-10825 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,6-difluoroaniline with 4-bromobenzaldehyde to form an intermediate product. The intermediate product is then treated with N-isopropylsulfamide and trifluoroacetic acid to form the final product, DFP-10825. The overall yield of the synthesis is around 20%, and the purity of the final product is greater than 98%.
properties
IUPAC Name |
N-(2,6-difluorophenyl)-3-[4-(propan-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-12(2)22-26(24,25)14-9-6-13(7-10-14)8-11-17(23)21-18-15(19)4-3-5-16(18)20/h3-7,9-10,12,22H,8,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVYRZVYZWWILN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

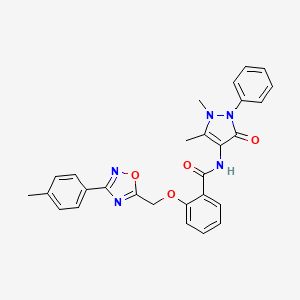
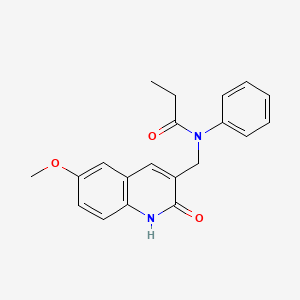
![3-chloro-N-(2-methoxy-5-{[(pyridin-2-yl)methyl]sulfamoyl}phenyl)benzamide](/img/structure/B7702642.png)
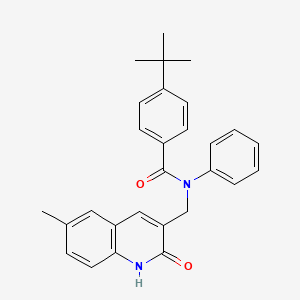
![Methyl 1-ethyl-2-(hydroxydiphenylmethyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B7702655.png)
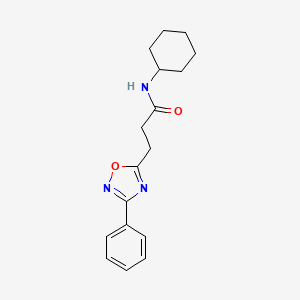
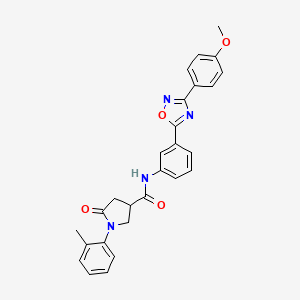
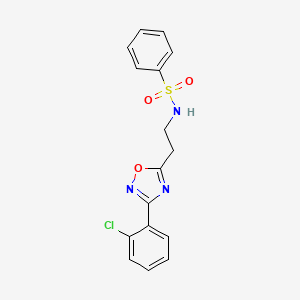
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7702670.png)


![3,4,5-triethoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7702708.png)
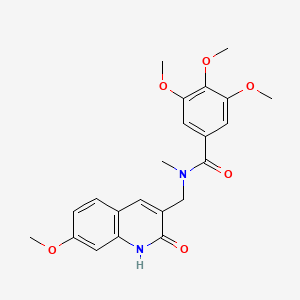
![3-(2,5-dimethoxyphenyl)-N-(2-ethyl-6-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7702724.png)